[4-(4-fluorophenyl)piperazin-1-yl](1-methyl-1H-indol-6-yl)methanone
Description
4-(4-Fluorophenyl)piperazin-1-ylmethanone is a synthetic organic compound featuring a piperazine core linked to a 4-fluorophenyl group and a 1-methylindol-6-yl moiety via a methanone bridge. Its molecular structure integrates pharmacologically significant motifs:
- Piperazine: A flexible six-membered ring with two nitrogen atoms, commonly used in drug design for its ability to modulate receptor interactions .
- 4-Fluorophenyl: The fluorine atom enhances lipophilicity and metabolic stability while influencing electronic properties for receptor binding .
- 1-Methylindol-6-yl: Indole derivatives are associated with neurotransmitter modulation (e.g., serotonin), and the methyl group at the 1-position improves metabolic resistance .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-22-9-8-15-2-3-16(14-19(15)22)20(25)24-12-10-23(11-13-24)18-6-4-17(21)5-7-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBJRVGLWAKYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and indole intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps. The final coupling reaction to form the methanone linkage is usually carried out under reflux conditions with a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
The compound is primarily studied for its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for developing treatments for psychiatric disorders such as depression and anxiety.
- Case Study : A study demonstrated that derivatives of similar piperazine compounds exhibited selective serotonin reuptake inhibition, suggesting that 4-(4-fluorophenyl)piperazin-1-ylmethanone may have similar effects in modulating serotonin levels, potentially aiding in mood regulation and anxiety relief.
Antidepressant Activity
Compounds with structural similarities often show antidepressant properties. Research indicates that modifications in the piperazine structure can lead to enhanced efficacy against depressive symptoms.
- Case Study : In a comparative study, derivatives of piperazine were evaluated for their antidepressant effects, revealing that certain modifications resulted in significant improvements in behavioral tests related to depression .
Antipsychotic Potential
Given its interaction with dopamine receptors, this compound may also possess antipsychotic properties. The modulation of dopaminergic pathways is a common strategy in treating schizophrenia.
- Case Study : Research on similar compounds has shown promising results in reducing psychotic symptoms by acting as dopamine antagonists, which may be relevant for further studies on 4-(4-fluorophenyl)piperazin-1-ylmethanone .
Synthesis and Derivative Development
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves several steps:
- Formation of the Piperazine Ring : This can be achieved through the reaction of 4-fluorobenzylamine with appropriate indole derivatives.
- Acylation : The final product is obtained via acylation reactions that introduce the methanone group.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the indole moiety contributes to its overall stability and bioactivity. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Pharmacological Notes | Reference |
|---|---|---|---|
| (4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone | Benzyl (vs. fluorophenyl) on piperazine; indole at position 4 | Reduced selectivity for fluorophenyl-associated receptors (e.g., 5-HT1A) due to benzyl group | |
| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone | Ethanone bridge (vs. methanone); indole at position 2 | Altered binding kinetics due to ethanone linker; potential for enhanced solubility | |
| {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone | Sulfonyl group (vs. fluorophenyl); indole at position 4 | Sulfonamide enhances enzyme inhibition (e.g., COX-2) but reduces CNS penetration | |
| (4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone | Imidazothiazole (vs. indole); 2-fluorophenyl | Broader kinase inhibition due to imidazothiazole; positional fluorine alters receptor affinity | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Unmethylated indole at position 6 | Lower metabolic stability compared to methylated analog; increased polarity |
Detailed Analysis of Structural Differences and Implications
Piperazine Substitutents
- Fluorophenyl vs. Benzyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound enhances selectivity for serotonin and dopamine receptors compared to benzyl or methoxy-substituted analogs, which may exhibit off-target effects . Fluorine’s electronegativity also strengthens hydrogen bonding with receptor sites .
- Sulfonyl Groups : Sulfonamide-containing derivatives (e.g., ) show increased enzyme inhibition but reduced blood-brain barrier penetration due to higher polarity .
Indole Modifications
- Position (2, 4, vs. 6) : Indole at position 6 (target compound) may optimize steric interactions with hydrophobic receptor pockets compared to positions 2 or 4 .
- Methylation at 1-Position : The 1-methyl group in the target compound reduces oxidative metabolism, extending half-life relative to unmethylated indoles .
Linker Variations
- Methanone vs. Ethanone Bridges: The methanone bridge in the target compound provides a rigid, planar structure, favoring π-π stacking with aromatic residues in receptors.
Biological Activity
The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone , often referred to as a piperazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an indole moiety. The molecular formula can be represented as , with a molecular weight of approximately 300.35 g/mol.
Research indicates that compounds similar to 4-(4-fluorophenyl)piperazin-1-ylmethanone exhibit significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions suggest potential applications in treating mood disorders, anxiety, and other central nervous system (CNS) conditions.
Tyrosinase Inhibition
A notable area of research involves the inhibition of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. The compound has been evaluated for its ability to inhibit TYR activity, which is significant for treating hyperpigmentation disorders. In comparative studies, derivatives such as 4-(4-fluorobenzyl)piperazin-1-ylmethanone demonstrated an IC50 value of 0.18 μM, indicating a strong inhibitory effect compared to the reference compound kojic acid, which had an IC50 of 17.76 μM .
In Vitro Studies
In vitro studies have shown that this compound exhibits low cytotoxicity while effectively reducing melanin production in B16F10 melanoma cells. The docking analysis further elucidated its binding affinity to TYR, suggesting a competitive inhibition mechanism .
Case Studies
A series of case studies have explored the therapeutic potential of piperazine derivatives in various contexts:
- Antimelanogenic Effects : The compound was tested against B16F10 cells, demonstrating significant antimelanogenic effects without cytotoxicity.
- CNS Activity : Preliminary studies suggest that similar compounds may modulate serotonin and norepinephrine levels, potentially benefiting conditions such as depression and anxiety .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| Kojic Acid | 17.76 | TYR Inhibition | Antimelanogenic |
| [4-(4-FBP)P] | 0.18 | Competitive Inhibitor | Antimelanogenic |
Note : [4-(4-FBP)P] refers to 4-(4-fluorobenzyl)piperazin-1-ylmethanone.
Q & A
Basic: How can researchers optimize the synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine ring via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the 4-fluorophenyl group using acylation or Suzuki-Miyaura cross-coupling .
- Step 3: Coupling the 1-methylindole-6-carbonyl moiety via amide bond formation or carbonylative cross-coupling .
Key Methodological Considerations:
- Monitoring: Use TLC (Rf values) and HPLC to track reaction progress .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/hexane) .
- Yield Optimization: Adjust reaction time (e.g., 12–24 hrs for acylation) and temperature (e.g., 80–100°C for coupling reactions) .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) | Confirm molecular structure and regiochemistry . |
| HRMS | Exact mass (e.g., [M+H]⁺ calculated for C₂₀H₂₀FN₃O: 354.1612) | Verify molecular formula . |
| HPLC | Purity >95% (C18 column, acetonitrile/water gradient) | Assess synthetic purity . |
Basic: How does the compound’s solubility profile impact in vitro assays?
Answer:
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~20 mg/mL) but limited aqueous solubility (<0.1 mg/mL in PBS).
Methodological Adjustments:
- Stock Solutions: Prepare in DMSO (10 mM) and dilute in assay buffers with ≤0.1% DMSO to avoid cytotoxicity .
- Surfactants: Use 0.1% Tween-80 or cyclodextrins to enhance aqueous dispersion .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations .
- Structural Confirmation: Re-validate compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .
- Meta-Analysis: Compare datasets using tools like Prism or R to identify outliers .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
Modify specific substituents and evaluate pharmacological profiles:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | Increased 5-HT₁A affinity (ΔpKi = +0.8) but reduced solubility . | |
| 1-Methylindole → 1-Ethylindole | Enhanced metabolic stability (t₁/₂ from 2.1 → 4.3 hrs in microsomes) . | |
| Piperazine N-methylation | Reduced off-target binding (e.g., σ receptors) . |
Advanced: How to address inconsistencies in ¹H NMR spectra of derivatives?
Answer:
Contradictory peak assignments (e.g., indole vs. piperazine protons) require:
- 2D NMR: Use HSQC to correlate ¹H-¹³C signals and COSY for proton-proton coupling .
- Dynamic Effects: Record spectra at varying temperatures (25–60°C) to identify conformational exchange .
Advanced: What thermal analysis methods predict formulation stability?
Answer:
- DSC/TGA: Determine melting point (mp ~180–190°C) and thermal decomposition onset (>220°C) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced: How to design in vivo models for pharmacokinetic profiling?
Answer:
- Rodent Studies: Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats.
- Sampling: Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 hrs post-dose.
- LC-MS/MS Analysis: Quantify plasma concentrations (LLOQ: 1 ng/mL) .
Advanced: What computational methods predict receptor binding modes?
Answer:
- Docking: Use AutoDock Vina with 5-HT₁A receptor (PDB: 6WGT) to identify key interactions (e.g., fluorophenyl → Phe361) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
Advanced: How to mitigate oxidative degradation during storage?
Answer:
- Lyophilization: Store as lyophilized powder under argon at -80°C .
- Antioxidants: Add 0.01% BHT to DMSO stocks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
